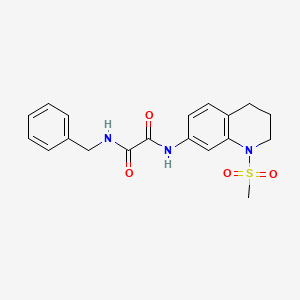

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

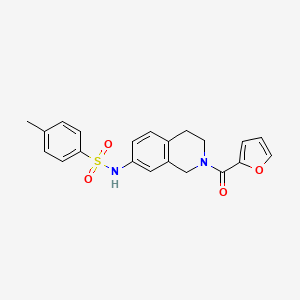

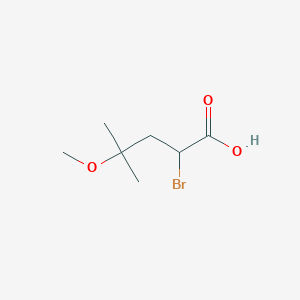

“N-benzyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their pharmaceutical and biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinolines can be synthesized through several methods. One common method is the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis

The quinoline moiety in the compound has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The compound also contains a benzyl group (a benzene ring attached to a CH2 group), a sulfonyl group (SO2), and an oxamide group (a type of amide).Applications De Recherche Scientifique

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

The copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those similar to N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, has been developed. This process generates environmentally benign byproducts and utilizes stable, safe sodium sulfinates as sulfide sources. The resulting derivatives, such as N-(5-(phenylsulfonyl)quinolin-8-yl)benzamides, are obtained in moderate to high yields, showcasing their potential in various applications due to their less odorous and more environmentally friendly characteristics compared to previous methods (Xia et al., 2016).

Antimalarial and COVID-19 Applications

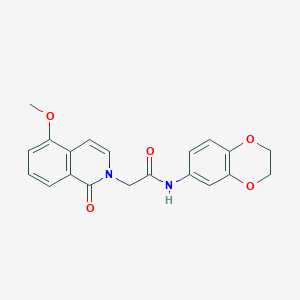

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide derivatives have been investigated for their potential applications in antimalarial and COVID-19 treatments. A study on N-(phenylsulfonyl)acetamide derivatives, which share a structural similarity with the compound , explored their reactivity with nitrogen nucleophiles. These compounds demonstrated significant in vitro antimalarial activity and were characterized for their ADMET properties. Additionally, their potential efficacy against COVID-19 was explored through computational calculations and molecular docking studies, indicating their versatility in pharmaceutical applications (Fahim & Ismael, 2021).

Synthetic Cannabinoid Receptor Agonists

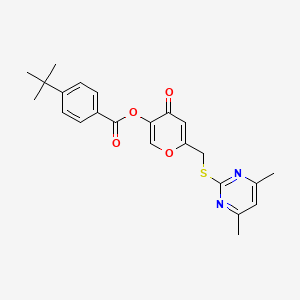

Compounds similar to N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide have been studied as part of a diverse group of molecules targeting the cannabinoid receptor system, known as synthetic cannabinoid receptor agonists (SCRAs). These compounds, including those with sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine-based structures, have been characterized for their potential use in forensic and clinical investigations due to their unique chemical profiles and pharmacological activities (Brandt et al., 2020).

Metabolic Fate Studies

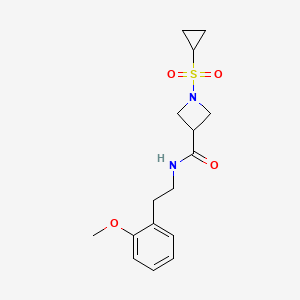

The in vitro metabolic fate of SCRAs similar to N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, specifically 2F-QMPSB and SGT-233, has been investigated. These studies aimed to identify phase I and II metabolites, contributing valuable information for toxicological screenings. Ester hydrolysis emerged as a significant metabolic pathway, with carboxylesterases playing a crucial role, highlighting the importance of understanding the metabolic transformations of such compounds for their safe and effective use (Richter et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-27(25,26)22-11-5-8-15-9-10-16(12-17(15)22)21-19(24)18(23)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOFCTROWACOJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2914752.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)

![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)